2,4-Dichloro-3-fluorobenzyl chloride
Description
2,4-Dichloro-3-fluorobenzyl chloride (C₇H₄Cl₂F) is a halogenated aromatic compound featuring a benzyl chloride backbone with chloro substituents at positions 2 and 4 and a fluorine atom at position 2. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to its reactive benzyl chloride group (-CH₂Cl) and electron-withdrawing halogen substituents. The chlorine and fluorine atoms influence both the electronic properties of the aromatic ring and the steric environment, directing reactivity in subsequent chemical transformations .
Properties
CAS No. |
1807053-37-7 |
|---|---|
Molecular Formula |
C7H4Cl3F |
Molecular Weight |
213.5 g/mol |
IUPAC Name |
1,3-dichloro-4-(chloromethyl)-2-fluorobenzene |
InChI |
InChI=1S/C7H4Cl3F/c8-3-4-1-2-5(9)7(11)6(4)10/h1-2H,3H2 |
InChI Key |
FRPOVSJQURKMFH-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1CCl)Cl)F)Cl |
Canonical SMILES |
C1=CC(=C(C(=C1CCl)Cl)F)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
3-Chloro-4-fluorobenzoyl Chloride
- Structure : Benzoyl chloride (-COCl) with Cl at position 3 and F at position 4 (C₇H₃Cl₂FO) .
- Key Differences :
- Functional Group : The target compound has a benzyl chloride (-CH₂Cl), while this analog features a benzoyl chloride (-COCl). The latter is more reactive in acylation reactions due to the electron-deficient carbonyl group.
- Substituent Positions : The chlorine and fluorine are adjacent (positions 3 and 4), creating a meta/para substitution pattern, whereas the target compound has ortho (Cl-2) and para (Cl-4) chlorines with fluorine at position 3.
- Physical Properties : 3-Chloro-4-fluorobenzoyl chloride has a high melting point (222°C) compared to typical benzyl chlorides, which are often liquids at room temperature .
4-Methyl-3-(trifluoromethyl)benzoyl Chloride
- Structure : Benzoyl chloride with a methyl group at position 4 and a trifluoromethyl (-CF₃) group at position 3 (C₉H₆ClF₃O) .
- Key Differences :
- Electron Effects : The -CF₃ group is a stronger electron-withdrawing group than Cl or F, significantly deactivating the aromatic ring and directing electrophilic substitutions.
- Steric Impact : The bulky -CF₃ group increases steric hindrance compared to the smaller halogens in the target compound.
- Applications : Primarily used in specialty chemical synthesis, whereas benzyl chlorides like the target compound are more common in alkylation reactions .
4-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxybenzoyl Chloride
- Structure : A complex benzoyl chloride with a benzyl ether linkage (C₁₅H₁₀Cl₂F O₃) .
- Key Differences :
- Functionality : Contains an ether (-O-) and methoxy (-OCH₃) group, enhancing solubility in polar solvents compared to the purely hydrophobic target compound.
- Reactivity : The benzyl ether moiety may participate in nucleophilic substitutions, whereas the target’s benzyl chloride is more reactive in SN2-type alkylations .
2,4-Dichloro-5-fluorobenzoic Acid
- Structure : Benzoic acid derivative with Cl at positions 2 and 4 and F at position 5 (C₇H₃Cl₂FO₂) .
- Key Differences :
- Functional Group : The carboxylic acid (-COOH) group introduces acidity (pKa ~2.5–3.0), making it suitable for salt formation, unlike the neutral benzyl chloride.
- Substituent Orientation : Fluorine at position 5 creates a distinct electronic profile compared to fluorine at position 3 in the target compound .
Comparative Data Table
| Compound | Functional Group | Substituent Positions | Molecular Weight | Key Applications | Reactivity Notes |
|---|---|---|---|---|---|
| 2,4-Dichloro-3-fluorobenzyl chloride | Benzyl chloride | Cl-2, Cl-4, F-3 | 203.01 g/mol | Alkylation, intermediates | High SN2 reactivity |
| 3-Chloro-4-fluorobenzoyl chloride | Benzoyl chloride | Cl-3, F-4 | 207.00 g/mol | Acylation, pharmaceuticals | Electrophilic carbonyl |
| 4-Methyl-3-(trifluoromethyl)benzoyl chloride | Benzoyl chloride | CH₃-4, CF₃-3 | 222.60 g/mol | Specialty synthesis | Strong EWG, steric hindrance |
| 2,4-Dichloro-5-fluorobenzoic acid | Carboxylic acid | Cl-2, Cl-4, F-5 | 223.00 g/mol | Salt formation, agrochemicals | Acid-catalyzed reactions |
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